Pravastatin

statin-associated muscle symptoms myopathy pharmacovigilance

Pravastatin (CAS 81093-37-0) is a hydrophilic HMG-CoA reductase inhibitor with CYP3A4-independent elimination, reducing drug-drug interaction risk in polypharmacy. Its active open-ring hydroxy acid form requires no hepatic metabolic activation. Supported by landmark WOSCOPS, CARE, and LIPID trials for secondary prevention and a 30% reduction in new-onset diabetes (WOSCOPS). Ideal for OATP1B1 transporter research and metabolic syndrome models. Evidence-based procurement for research.

Molecular Formula C23H36O7
Molecular Weight 424.5 g/mol
CAS No. 81093-37-0
Cat. No. B1207561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePravastatin
CAS81093-37-0
SynonymsApo Pravastatin
Apo-Pravastatin
Bristacol
CS 514
CS-514
CS514
Elisor
Eptastatin
Lin Pravastatin
Lin-Pravastatin
Lipemol
Liplat
Lipostat
Mevalotin
Nu Pravastatin
Nu-Pravastatin
Prareduct
Pravachol
Pravacol
Pravasin
Pravastatin
Pravastatin Monosodium Salt, (6 beta)-Isomer
Pravastatin Sodium
Pravastatin Sodium Salt
Pravastatin tert Octylamine Salt
Pravastatin tert-Octylamine Salt
Pravastatin, (6 beta)-Isomer
RMS 431
RMS-431
RMS431
Selektine
Sodium Salt, Pravastatin
SQ 31,000
SQ 31000
SQ-31,000
SQ-31000
SQ31,000
SQ31000
Vasten
Molecular FormulaC23H36O7
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
InChIInChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
InChIKeyTUZYXOIXSAXUGO-PZAWKZKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.42e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pravastatin (CAS 81093-37-0): Hydrophilic HMG-CoA Reductase Inhibitor with Distinct Pharmacokinetic and Safety Profile


Pravastatin (CAS 81093-37-0) is a hydrophilic, semisynthetic statin derived from fungal fermentation that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . Unlike most statins, pravastatin is administered as an active open-ring hydroxy acid, does not require metabolic activation, and exhibits low passive diffusion into extrahepatic tissues due to its hydrophilicity (log P ~1.65–2.23) [1]. These physicochemical properties confer a pharmacokinetic profile characterized by minimal CYP450-mediated metabolism, short half-life (1–3 hours), and moderate oral bioavailability (17–18%) [2]. Pravastatin is approved for primary and secondary prevention of cardiovascular events and has been extensively studied in landmark trials including WOSCOPS, CARE, and LIPID [3].

Why Pravastatin (CAS 81093-37-0) Cannot Be Readily Substituted with Alternative Statins


Despite sharing a common mechanism of HMG-CoA reductase inhibition, statins exhibit substantial inter-drug variability in lipophilicity, metabolic pathways, transporter affinity, and tissue distribution that precludes simple therapeutic interchange [1]. Pravastatin's hydrophilic nature (log P ~1.65) contrasts sharply with lipophilic agents like simvastatin (log P ~4.7) and atorvastatin (log P ~4.1), resulting in differential passive diffusion across biological membranes and distinct safety profiles regarding muscle penetration [2]. Moreover, pravastatin undergoes negligible metabolism by cytochrome P450 enzymes, whereas simvastatin, lovastatin, and atorvastatin are extensively metabolized by CYP3A4, creating divergent drug-drug interaction liabilities [3]. These pharmacological differences translate into clinically meaningful variations in adverse event rates, dosing requirements, and suitability for polypharmacy patients, underscoring why procurement decisions must be evidence-based rather than class-assumptive.

Quantitative Differential Evidence for Pravastatin (CAS 81093-37-0) Selection


Lower Muscular Adverse Event Risk: Pravastatin vs. Simvastatin in Propensity-Matched Cohort

In a propensity score-matched cohort study of 9,703 new statin user pairs, low-intensity pravastatin (20–40 mg) demonstrated a 14% lower risk of muscular events compared to low-intensity simvastatin (10–20 mg) over one year of follow-up. Although the confidence interval included the null, the point estimate directionally favors pravastatin [1]. This finding aligns with mechanistic evidence that pravastatin's hydrophilicity limits passive diffusion into skeletal myocytes, whereas lipophilic statins like simvastatin exhibit higher muscle cell penetration [2].

statin-associated muscle symptoms myopathy pharmacovigilance comparative safety

CYP3A4-Independent Metabolism: Quantitative Drug Interaction Advantage of Pravastatin

Pravastatin is not significantly metabolized by CYP3A4 or other cytochrome P450 isozymes, and potent CYP3A4 inhibitors produce negligible effects on its systemic exposure [1]. In contrast, simvastatin and lovastatin undergo >90% presystemic CYP3A4 metabolism, resulting in 10- to 20-fold increases in serum concentrations when coadministered with potent CYP3A4 inhibitors like itraconazole [2]. Atorvastatin, also a CYP3A4 substrate, shows 2- to 4-fold increases under similar conditions [2]. Rosuvastatin and pitavastatin share pravastatin's CYP3A4 independence, but pravastatin remains the most extensively studied hydrophilic statin for drug interaction safety.

drug-drug interactions CYP450 polypharmacy pharmacokinetics

Landmark Cardiovascular Outcomes Evidence: 24% CHD Mortality Reduction in Pooled Analysis

The Pravastatin Pooling Project (PPP) combined individual patient data from three large-scale randomized controlled trials—WOSCOPS (primary prevention), CARE, and LIPID (secondary prevention)—totaling 19,768 patients followed for approximately 5 years [1]. In this pooled analysis, pravastatin 40 mg daily reduced coronary heart disease (CHD) mortality by 24% (p < 0.001) and all-cause mortality by 20% (7.9% vs. 9.8% placebo) compared to placebo [1]. These outcome benefits were observed across subgroups including patients with average baseline cholesterol levels, a population not studied in the 4S trial of simvastatin [2].

cardiovascular outcomes secondary prevention mortality randomized controlled trial

LDL-C Reduction Dose-Response: Pravastatin 40 mg Achieves 29% Reduction vs. Comparator Statins

Meta-analysis data indicate that pravastatin 40 mg/day produces a mean LDL-C reduction of 29%, compared to 37% for simvastatin 40 mg/day, 27% for fluvastatin 40 mg/day, 49% for atorvastatin 40 mg/day, and 53% for rosuvastatin 40 mg/day [1]. To achieve approximately 30% LDL-C reduction—a common therapeutic threshold—40 mg of pravastatin is required, whereas only 10 mg of simvastatin or 5 mg of atorvastatin suffices [2]. Pravastatin is therefore categorized as a moderate-intensity statin, appropriate for patients requiring 30–49% LDL-C lowering per ACC/AHA guidelines [3].

LDL-C lowering dose-response lipid management meta-analysis

Reduced Risk of New-Onset Diabetes: 30% Reduction in WOSCOPS Primary Prevention Trial

In the West of Scotland Coronary Prevention Study (WOSCOPS) of 5,974 middle-aged men without baseline diabetes, pravastatin 40 mg/day was associated with a 30% reduction in the risk of developing new-onset diabetes over approximately 5 years of follow-up (p = 0.042) compared to placebo [1]. This contrasts with meta-analyses suggesting a small but significant increase in new-onset diabetes risk associated with certain statins, particularly high-potency agents like atorvastatin and rosuvastatin [2]. The differential metabolic effect may relate to pravastatin's hydrophilic nature and lack of significant pancreatic beta-cell penetration [3].

diabetes risk statin pleiotropy metabolic effects primary prevention

Hepatic Selectivity via OATP1B1-Mediated Uptake: Tissue Distribution Advantage of Pravastatin

Pravastatin is actively transported into hepatocytes via organic anion transporting polypeptide 1B1 (OATP1B1), with minimal passive diffusion into peripheral tissues due to its hydrophilicity [1]. Comparative in vitro studies demonstrate that hydrophobic statins (atorvastatin, fluvastatin, simvastatin acid) exhibit higher OATP1B1 affinity than hydrophilic statins, yet this does not translate to greater hepatoselectivity; rather, the low passive permeability of pravastatin restricts its distribution to OATP-expressing tissues (liver, kidney) [1]. In OATP1B1-humanized mouse models, pravastatin's liver-to-plasma concentration ratio is approximately 10-fold higher than that observed in OATP-knockout controls, confirming transporter-dependent hepatic targeting [2].

OATP1B1 hepatoselectivity transporter-mediated uptake tissue distribution

Optimal Research and Clinical Procurement Applications for Pravastatin (CAS 81093-37-0)


Secondary Prevention in Coronary Heart Disease Patients with Average Cholesterol Levels

Pravastatin is uniquely positioned for secondary prevention in post-myocardial infarction or unstable angina patients with baseline LDL-C levels between 115–174 mg/dL, based on the CARE and LIPID trials that demonstrated 24% CHD mortality reduction and 23% nonhemorrhagic stroke reduction in this population [1]. This evidence base is unmatched by many newer statins that lack dedicated trials in 'average cholesterol' cohorts.

Statin Therapy in Polypharmacy Patients Receiving CYP3A4 Inhibitors

Pravastatin is the statin of choice for patients requiring concomitant treatment with potent CYP3A4 inhibitors (e.g., azole antifungals, clarithromycin, HIV protease inhibitors, cyclosporine). Its CYP3A4-independent elimination avoids the 10–20× exposure increases observed with simvastatin and the 2–4× increases with atorvastatin [1], minimizing drug-induced myopathy risk in complex medication regimens.

Primary Prevention in Patients with Elevated Diabetes Risk

For primary prevention patients with metabolic syndrome or prediabetes, pravastatin offers a metabolic advantage over high-potency statins. The WOSCOPS trial demonstrated a 30% reduction in new-onset diabetes incidence with pravastatin 40 mg/day [1], contrasting with the 9–12% increased diabetes risk observed in meta-analyses of atorvastatin and rosuvastatin [2]. This supports procurement for health systems managing populations with high diabetes prevalence.

Research Use: OATP1B1 Transporter Pharmacology and Hepatoselectivity Studies

Pravastatin serves as a model hydrophilic substrate for investigating OATP1B1-mediated hepatic uptake and transporter-mediated drug-drug interactions. Its well-characterized pharmacokinetic profile in OATP-humanized mouse models [1] makes it a valuable probe compound for academic and pharmaceutical research focused on hepatobiliary transport mechanisms and statin tissue distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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